![molecular formula C14H19NO3S B2952382 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde CAS No. 1252529-41-1](/img/structure/B2952382.png)
2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde
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Description
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, with applications in over twenty classes of drugs . “2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde” can be used to synthesize various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds are valuable for their biological activity and potential pharmacological applications.
Pharmacological Research
In pharmacology, this compound is used to develop new drugs. Its structure is beneficial for creating molecules with potential therapeutic effects . The sulfonylbenzaldehyde group can interact with various biological targets, making it a valuable scaffold for drug discovery.
Organic Synthesis
This compound serves as a building block in organic synthesis. It can undergo various chemical reactions to form complex molecules. Its use in multicomponent reactions, cyclization, and annulation is particularly noteworthy, as these processes are fundamental in constructing complex organic compounds .
Medicinal Chemistry
In medicinal chemistry, “2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde” is used to design and synthesize new drug candidates. Its molecular structure allows for the introduction of various functional groups, which can lead to the discovery of novel compounds with specific biological activities .
Industrial Applications
While specific industrial applications of this compound are not detailed in the search results, its derivatives, such as piperidine-based sulfonyl anilines, are used in industrial chemistry for the synthesis of dyes, pigments, and other chemical entities .
Biochemical Research
In biochemistry, this compound can be used to study enzyme-substrate interactions due to its structural complexity. It can serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical pathways and mechanisms .
properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)sulfonylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-11-7-12(2)9-15(8-11)19(17,18)14-6-4-3-5-13(14)10-16/h3-6,10-12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDZZHCNPWHUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde |
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